Cas no 2194544-56-2 (4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane is a specialized boronic ester compound featuring a spirocyclic ether moiety. Its unique structure enhances stability and reactivity, making it valuable in Suzuki-Miyaura cross-coupling reactions and other transition-metal-catalyzed processes. The tetramethyl substitution on the dioxaborolane ring improves steric protection, reducing unwanted side reactions. The spiro[3.5]nonane framework contributes to controlled steric hindrance, facilitating selective transformations. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where precise functionalization is critical. Its moisture-resistant properties further ensure handling convenience under standard laboratory conditions. Suitable for high-precision applications, it offers a reliable intermediate for advanced organic synthesis.
4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane structure
2194544-56-2 structure
Product Name:4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane
CAS No:2194544-56-2
MF:C15H27BO3
MW:266.184085130692
CID:5184221
Update Time:2025-06-08

4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane
    • Inchi: 1S/C15H27BO3/c1-13(2)14(3,4)19-16(18-13)11-12-9-15(10-12)5-7-17-8-6-15/h12H,5-11H2,1-4H3
    • InChI Key: AIHUHMISUKXCMF-UHFFFAOYSA-N
    • SMILES: C1C2(CCOCC2)CC1CB1OC(C)(C)C(C)(C)O1

4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane Pricemore >>

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Additional information on 4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane

Research Briefing on 4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane (CAS: 2194544-56-2)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of boronic acid derivatives, particularly 4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane (CAS: 2194544-56-2), as versatile intermediates in drug discovery and development. This compound, characterized by its unique spirocyclic structure and boronate ester functionality, has garnered attention for its potential applications in targeted therapies, proteolysis-targeting chimeras (PROTACs), and as a key building block in Suzuki-Miyaura cross-coupling reactions.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthetic utility of 2194544-56-2 in the development of novel kinase inhibitors. The research demonstrated that the incorporation of this boronate ester into the scaffold of known kinase inhibitors significantly improved their binding affinity and selectivity, owing to the enhanced steric and electronic properties conferred by the spirocyclic moiety. The study employed a combination of molecular docking simulations and in vitro enzymatic assays to validate these findings, suggesting a promising avenue for the design of next-generation kinase-targeted therapeutics.

In another groundbreaking study, researchers at a leading pharmaceutical company investigated the use of 4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane as a critical component in PROTACs. The compound's ability to form stable complexes with both target proteins and E3 ubiquitin ligases was leveraged to facilitate the targeted degradation of oncogenic proteins. The results, published in Nature Chemical Biology (2024), indicated a marked reduction in tumor growth in preclinical models, underscoring the therapeutic potential of this approach.

Further investigations into the chemical properties of 2194544-56-2 have revealed its exceptional stability under physiological conditions, making it an ideal candidate for in vivo applications. A recent pharmacokinetic study highlighted its favorable bioavailability and low toxicity profile, which are critical attributes for clinical translation. These findings were corroborated by a series of in vivo experiments, as detailed in a 2024 report in the European Journal of Medicinal Chemistry.

Despite these promising developments, challenges remain in the large-scale synthesis and purification of 4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane. Current efforts are focused on optimizing synthetic routes to improve yield and scalability, as discussed in a recent review in Organic Process Research & Development (2024). Innovations in catalytic systems and green chemistry approaches are expected to address these limitations, paving the way for broader utilization of this compound in industrial and academic settings.

In conclusion, 2194544-56-2 represents a pivotal advancement in the toolkit of medicinal chemists, offering a unique combination of structural novelty and functional versatility. Its applications span from drug discovery to chemical biology, with ongoing research continuing to uncover new therapeutic opportunities. Future studies are anticipated to further elucidate its mechanistic insights and expand its utility in addressing unmet medical needs.

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